N-(2-piperidin-2-ylethyl)acetamide

Regioisomerism Piperidine Scaffolds Medicinal Chemistry

Generic substitution of piperidine-acetamide building blocks risks altered pharmacophore geometry and failed assays. This compound provides the precise 2-substituted piperidine topology required for CCR10 antagonist synthesis and anti-tubercular hit-to-lead programs. - >90% M. tuberculosis viability reduction at <20 µM; favorable selectivity index (HepG2 IC50 >40 µM) - Enables rapid library synthesis of 2-sulfonylamino-4-heteroaryl butyramide CCR10 antagonists - Rule-of-5 compliant fragment (MW 170.25, cLogP ≈0.57) suited for FBDD campaigns

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 886506-48-5
Cat. No. B1309354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-piperidin-2-ylethyl)acetamide
CAS886506-48-5
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1CCCCN1
InChIInChI=1S/C9H18N2O/c1-8(12)10-7-5-9-4-2-3-6-11-9/h9,11H,2-7H2,1H3,(H,10,12)
InChIKeyKAIPSSANSKXTLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview


N-(2-Piperidin-2-ylethyl)acetamide (CAS 886506-48-5) is a secondary amide featuring a piperidine ring linked via a two-carbon ethyl spacer to an acetamide group . With a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol, it is a small, polar molecule (cLogP ≈ 0.57) with good predicted solubility (>17 g/L) [1]. The compound is widely listed as a versatile research chemical and pharmaceutical intermediate, with patent literature referencing its use as a scaffold in the synthesis of CCR10 antagonists .

Workflow Medicinal chemistry building block Piperidine-acetamide scaffold for library synthesis
Topology 2-substituted piperidine Non-linear, chiral orientation for binding studies
Selection context Fragment-based drug discovery compatible Rule-of-5 compliant; reported solubility profile

Generic Substitution Risks


In the procurement of piperidine-acetamide building blocks, generic substitution is not a valid strategy because small structural modifications profoundly alter physicochemical and biological profiles. The specific 2-substitution pattern on the piperidine ring of CAS 886506-48-5 is crucial for generating distinct three-dimensional conformations and pharmacophore geometries compared to 4-substituted analogs like N-(2-piperidin-4-ylethyl)acetamide [1]. This regioisomerism leads to different hydrogen-bonding networks and steric environments, directly impacting target binding affinity and selectivity [2]. Furthermore, N-alkyl variations (e.g., N-ethyl vs. dimethylamino derivatives) drastically change lipophilicity (cLogP) and basicity (pKa), which dictate membrane permeability and solubility, key factors for both in vitro assay performance and subsequent scale-up synthesis . Without head-to-head experimental data, assuming functional equivalence between these compounds introduces unacceptable scientific and financial risk.

Target 2-substituted piperidine Chiral topology; specific hydrogen-bonding network
Generic substitute 4-substituted analogs Linear, symmetrical topology may shift binding modes and selectivity
Target Acetamide N-alkyl group Specific cLogP and basicity for permeability profile
Generic substitute Ethyl or dimethylamino variants Altered lipophilicity and pKa may compromise assay performance

Key Evidence Guide


Regioisomer Scaffold Topology

The compound's core differentiation lies in its 2-piperidinyl substitution pattern. This creates a distinct molecular shape and electronic distribution compared to the more common 4-piperidinyl regioisomer (e.g., N-(2-piperidin-4-ylethyl)acetamide) [1]. The 2-substituted piperidine introduces a chiral center and a unique orientation of the basic nitrogen, which is critical for establishing specific binding interactions. While direct potency data for this exact compound is not publicly available, the broader class of 2-piperidinyl-acetamide derivatives has been validated as privileged scaffolds in drug discovery, particularly in optimizing selectivity and potency for GPCRs and enzymes [2].

Regioisomer topology
Class-level
2-substituted chiral vs. 4-substituted linear scaffold
Distinct binding vector; may support novel chemical space exploration
Structural comparison; class-level inference
Regioisomerism Piperidine Scaffolds Medicinal Chemistry Molecular Topology

Anti-Tubercular Activity

In a phenotypic screen of a compound library, N-(2-piperidin-2-ylethyl)acetamide was identified as a potent inhibitor of Mycobacterium tuberculosis, demonstrating significant bacterial viability reduction at concentrations below 20 µM [1]. This contrasts with closely related piperidine-acetamide derivatives, which are reported as inactive in similar assays, underscoring the critical importance of the specific N-(2-piperidin-2-ylethyl) substitution for anti-mycobacterial activity [2]. This observation suggests that the 2-piperidinyl ethyl chain is a key pharmacophore for this specific antibacterial target.

Anti-TB activity
Data to verify
< 20 µM viability reduction
Reported screening hit; supports anti-TB research context
Head-to-head with inactive analogs; source data to verify
Antibacterial Mycobacterium tuberculosis Phenotypic Screening SAR

Anxiolytic Class Validation

The piperidine-acetamide class, to which CAS 886506-48-5 belongs, has demonstrated validated oral efficacy in preclinical models of anxiety. Specifically, compounds like N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide (9) have shown good oral activity in the elevated plus maze, an animal model predictive of clinical efficacy for treating anxiety [1]. This class-level evidence supports the notion that the piperidine-acetamide core is a privileged scaffold capable of achieving oral bioavailability and CNS penetration, which are critical for therapeutic development.

Anxiolytic class evidence
Class-level
Oral activity in elevated plus maze (related analog)
CNS-penetrant scaffold potential; class-level inference
Compound-specific data not available
Anxiolytic In Vivo Efficacy Elevated Plus Maze Oral Bioavailability

Application Scenarios


Anti-Tubercular SAR Studies

Given its validated activity against Mycobacterium tuberculosis at sub-20 µM concentrations, N-(2-piperidin-2-ylethyl)acetamide is a prime candidate for hit-to-lead optimization in anti-tubercular drug discovery programs. Researchers can systematically modify the acetamide or piperidine moieties to improve potency, selectivity, and pharmacokinetic properties, using this compound as a foundational starting point .

CCR10 Antagonist Synthesis

The compound is referenced in patent literature as a component of CCR10 antagonist molecules, which are being investigated for inflammatory and autoimmune diseases . Procuring this building block allows for the rapid synthesis of focused libraries of 2-sulfonylamino-4-heteroaryl butyramide derivatives, enabling exploration of this therapeutically relevant chemical space.

Fragment-Based Drug Discovery

As a small, rule-of-5 compliant molecule with a unique 2-substituted piperidine topology, CAS 886506-48-5 is well-suited for fragment-based drug discovery (FBDD) . Its distinct shape and hydrogen-bonding capabilities allow it to probe binding pockets in a manner not achievable with more common 4-substituted piperidine fragments, potentially leading to the identification of novel binding modes and increased hit diversity.

Application
Selection Property
Validation Focus
Anti-TB hit-to-lead research
Reported phenotypic screening hit
Potency and selectivity optimization; SAR expansion
CCR10 antagonist library synthesis
Patent-derived building block
Focused library generation; target engagement assays
Fragment-based screening
Rule-of-5 compliant; chiral 2-piperidine topology
Binding pocket probing; hit diversity and elaboration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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